molecular formula C7H4BrNO2 B166612 4-Bromopyridine-2,6-dicarbaldehyde CAS No. 128184-01-0

4-Bromopyridine-2,6-dicarbaldehyde

Cat. No.: B166612
CAS No.: 128184-01-0
M. Wt: 214.02 g/mol
InChI Key: CUDCTXANKYTJTD-UHFFFAOYSA-N
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Description

4-Bromopyridine-2,6-dicarbaldehyde is a heterocyclic organic compound with the molecular formula C7H4BrNO2. It is characterized by a bromine atom attached to the fourth position of a pyridine ring, with aldehyde groups at the second and sixth positions. This compound is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromopyridine-2,6-dicarbaldehyde involves the reaction of 4-bromo-2,6-bis(1-pyrrolidinylcarbonyl)pyridine with lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at 0°C. The reaction proceeds with the reduction of the pyrrolidinylcarbonyl groups to form the desired dicarbaldehyde .

Industrial Production Methods

Industrial production methods for this compound typically involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry to optimize reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromopyridine-2,6-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromopyridine-2,6-dicarbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for metal catalysts.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 4-Bromopyridine-2,6-dicarbaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde groups are highly reactive, allowing the compound to participate in condensation reactions, forming Schiff bases and other derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromopyridine-2,6-dicarbaldehyde is unique due to the presence of two aldehyde groups at the 2 and 6 positions, which allows for versatile reactivity and the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and various research applications .

Properties

IUPAC Name

4-bromopyridine-2,6-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDCTXANKYTJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C=O)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617929
Record name 4-Bromopyridine-2,6-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128184-01-0
Record name 4-Bromopyridine-2,6-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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